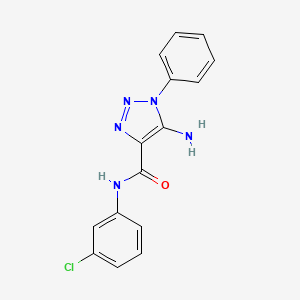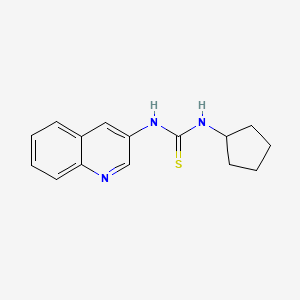![molecular formula C15H24N2O7 B5181628 N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5181628.png)
N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.
Mechanism of Action
MPEP is a selective antagonist of N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate, which is a G protein-coupled receptor that is widely expressed in the brain. N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate is involved in the regulation of glutamate neurotransmission, which is implicated in various neurological and psychiatric disorders. MPEP binds to the allosteric site of N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate, which reduces the receptor's activity and downstream signaling. This results in the inhibition of glutamate release and the modulation of synaptic plasticity, which underlies various aspects of learning and memory.
Biochemical and Physiological Effects:
MPEP has been shown to have a range of biochemical and physiological effects in various animal models. It has been shown to reduce anxiety and depression-like behaviors, as well as drug-seeking behavior in animal models of addiction. MPEP has also been shown to improve cognitive function in animal models of schizophrenia. These effects are thought to be mediated by the inhibition of N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate, which regulates glutamate neurotransmission.
Advantages and Limitations for Lab Experiments
MPEP has several advantages for lab experiments. It is a selective antagonist of N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate, which allows for the specific modulation of glutamate neurotransmission. MPEP is also commercially available and has been extensively studied in various animal models. However, MPEP has some limitations for lab experiments. It has relatively low potency and efficacy compared to other N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate antagonists, which may limit its usefulness in some experimental paradigms. Additionally, MPEP has poor solubility in water, which may require the use of organic solvents for administration.
Future Directions
There are several future directions for the study of MPEP. One area of interest is the development of more potent and selective N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate antagonists, which may have improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of the role of N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. Additionally, the development of novel drug delivery systems may improve the pharmacokinetics and bioavailability of MPEP for therapeutic use. Finally, the investigation of the potential role of N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate in other physiological processes, such as pain and inflammation, may provide new therapeutic targets for various diseases.
Synthesis Methods
The synthesis of MPEP involves the reaction between 2-(2-methoxyphenoxy) ethyl bromide and 1,2-ethanediamine in the presence of a base, followed by the addition of oxalic acid to form the oxalate salt. The purity of the compound can be improved by recrystallization from a suitable solvent. The synthesis of MPEP has been described in detail in several publications, and the compound is commercially available from various chemical suppliers.
Scientific Research Applications
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. MPEP has also been shown to reduce drug-seeking behavior in animal models of addiction and to improve cognitive function in animal models of schizophrenia. These effects are thought to be mediated by the inhibition of N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate, which plays a key role in the regulation of glutamate neurotransmission.
properties
IUPAC Name |
N'-[2-[2-(2-methoxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3.C2H2O4/c1-16-12-4-2-3-5-13(12)18-11-10-17-9-8-15-7-6-14;3-1(4)2(5)6/h2-5,15H,6-11,14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKQBMKPZKDWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOCCNCCN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-[2-(2-methoxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5181548.png)

![5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5181554.png)
![6-amino-4-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5181562.png)
![diethyl 4-(1,3-benzodioxol-5-yl)-1-[2-(4-fluorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5181567.png)

![N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B5181583.png)

![1-benzyl-4-[(2-fluorophenyl)acetyl]piperazine](/img/structure/B5181613.png)
![5-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5181620.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-[4-(aminosulfonyl)phenyl]butanamide](/img/structure/B5181632.png)
![N-(4-fluorobenzyl)-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B5181633.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-iodobenzamide](/img/structure/B5181639.png)
![5-{5-bromo-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5181641.png)